trans-3-Fluorocyclopentanamine hydrochloride trans-3-Fluorocyclopentanamine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13608859
InChI: InChI=1S/C5H10FN.ClH/c6-4-1-2-5(7)3-4;/h4-5H,1-3,7H2;1H/t4-,5-;/m1./s1
SMILES: C1CC(CC1N)F.Cl
Molecular Formula: C5H11ClFN
Molecular Weight: 139.60 g/mol

trans-3-Fluorocyclopentanamine hydrochloride

CAS No.:

Cat. No.: VC13608859

Molecular Formula: C5H11ClFN

Molecular Weight: 139.60 g/mol

* For research use only. Not for human or veterinary use.

trans-3-Fluorocyclopentanamine hydrochloride -

Specification

Molecular Formula C5H11ClFN
Molecular Weight 139.60 g/mol
IUPAC Name (1R,3R)-3-fluorocyclopentan-1-amine;hydrochloride
Standard InChI InChI=1S/C5H10FN.ClH/c6-4-1-2-5(7)3-4;/h4-5H,1-3,7H2;1H/t4-,5-;/m1./s1
Standard InChI Key MVFFVXDWLQQNEH-TYSVMGFPSA-N
Isomeric SMILES C1C[C@H](C[C@@H]1N)F.Cl
SMILES C1CC(CC1N)F.Cl
Canonical SMILES C1CC(CC1N)F.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

trans-3-Fluorocyclopentanamine hydrochloride is defined by the IUPAC name (1R,3R)-3-fluorocyclopentan-1-amine hydrochloride, with the molecular formula C₅H₁₁ClFN. Key identifiers include:

  • Standard InChI: InChI=1S/C5H10FN.ClH/c6-4-1-2-5(7)3-4;/h4-5H,1-3,7H2;1H/t4-,5-;/m1./s1

  • Canonical SMILES: C1CC(CC1N)F.Cl

  • PubChem CID: 127256085.

The compound’s stereochemistry is critical, as the trans configuration of fluorine and amine groups influences its interactions with biological targets. X-ray crystallography and NMR studies confirm the (1R,3R) absolute configuration, which is stabilized by intramolecular hydrogen bonding between the amine and fluorine moieties .

Synthetic Methodologies

Enantioselective Deracemization of Fluorocyclopentanols

The synthesis of trans-3-fluorocyclopentanamine hydrochloride begins with the preparation of enantiomerically pure 2-fluorocyclopentanols. Kolodiazhna et al. demonstrated that Burkholderia cepacia lipase (BCL) catalyzes the transesterification of racemic trans-2-fluorocyclopentanols with vinyl acetate, achieving 96% enantiomeric excess (ee) for the (1R,2R)-stereoisomer . This enzymatic deracemization leverages the Kazlauskas rule, which predicts R-selective acylation of secondary alcohols (Scheme 1) .

Scheme 1: Enzymatic Deracemization of trans-2-Fluorocyclopentanols

(±)-trans-2-FluorocyclopentanolBCL, vinyl acetateMTBE, rt(1R,2R)-acetate+(1S,2S)-alcohol\text{(±)-trans-2-Fluorocyclopentanol} \xrightarrow[\text{BCL, vinyl acetate}]{\text{MTBE, rt}} \text{(1R,2R)-acetate} + \text{(1S,2S)-alcohol}

Conditions: 14–15 hours, room temperature, 50% conversion .

Mitsunobu Reaction for Amine Formation

The (1R,2R)-2-fluorocyclopentanol intermediate undergoes a Mitsunobu reaction with phthalimide to introduce the amine group. This reaction proceeds via inversion of configuration, yielding cis-1,2-aminofluorocyclopentanes . Subsequent hydrolysis with hydrochloric acid produces the hydrochloride salt:

(1R,2R)-2-FluorocyclopentanolDIAD, PPh₃PhthNH(1S,2R)-1-amino-2-fluorocyclopentaneHCltrans-3-fluorocyclopentanamine hydrochloride\text{(1R,2R)-2-Fluorocyclopentanol} \xrightarrow[\text{DIAD, PPh₃}]{\text{PhthNH}} \text{(1S,2R)-1-amino-2-fluorocyclopentane} \xrightarrow{\text{HCl}} \text{trans-3-fluorocyclopentanamine hydrochloride}

Yield: 70–90% after column chromatography .

Table 1: Comparison of Synthetic Methods

MethodCatalyst/Reagentee (%)Yield (%)
Enzymatic deracemizationBCL, vinyl acetate9645–50
Mitsunobu reactionDIAD, PPh₃>9570–90
Swern oxidationOxalyl chloride, DMSO55–7538–50

Biological Applications

Opioid Receptor Antagonists

trans-3-Fluorocyclopentanamine derivatives exhibit affinity for opioid receptor-like (ORL1) antagonists, which are implicated in pain modulation and anxiety disorders . Fluorine’s electronegativity enhances binding selectivity, while the cyclopentane ring imposes conformational restrictions, improving metabolic stability .

Prodrug Design

The hydrochloride salt’s solubility facilitates its use in prodrug formulations. For example, ester prodrugs of trans-3-fluorocyclopentanamine show enhanced bioavailability in preclinical models, with plasma half-lives exceeding 8 hours.

Future Directions

Continuous-Flow Synthesis

Recent advances in microreactor technology could enable continuous-flow enzymatic deracemization, reducing reaction times from hours to minutes while maintaining high ee .

Computational Modeling

Machine learning models predicting enzyme-substrate interactions may optimize lipase selectivity for novel fluorinated substrates, accelerating drug discovery pipelines .

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